4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
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Overview
Description
4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a synthetic organic compound characterized by its unique structure, which includes an isoindole moiety
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells. The compound acts as a ligand for this enzyme, inducing it to degrade specific transcription factors .
Mode of Action
The compound interacts with its target by binding to it, thereby altering its substrate specificity . Specifically, it induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells, including T cells and natural killer cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 affects multiple biochemical pathways within the cell . These transcription factors regulate the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis . Therefore, their degradation can lead to changes in these processes, potentially contributing to the compound’s antitumor effects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the degradation of IKZF1 and IKZF3 . By inducing the degradation of these transcription factors, the compound can alter gene expression patterns within the cell . This can lead to changes in cell behavior, including reduced proliferation and increased apoptosis, which may contribute to its antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the pentanoic acid side chain. Key steps may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methyl and oxo groups via selective functional group transformations.
Final Coupling: Coupling of the isoindole core with the pentanoic acid moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the isoindole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid: Differing by the position of the methyl group.
1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: Featuring a similar isoindole structure but with different substituents.
Uniqueness: 4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isoindole and pentanoic acid moieties provides a versatile scaffold for further functionalization and application in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
IUPAC Name |
4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKXGYIYIKDCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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